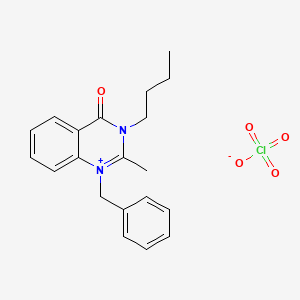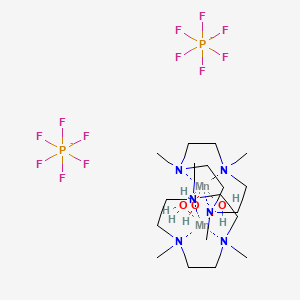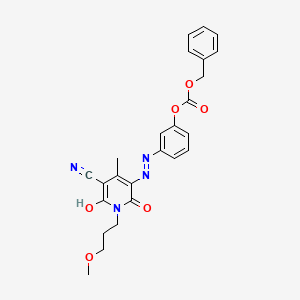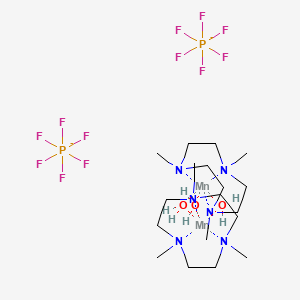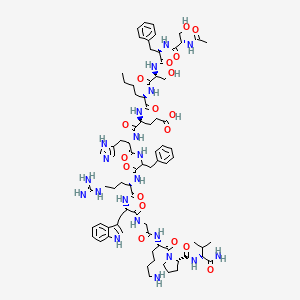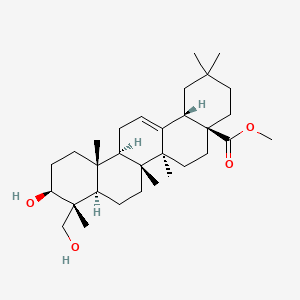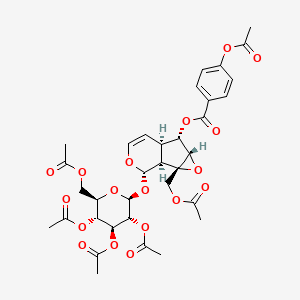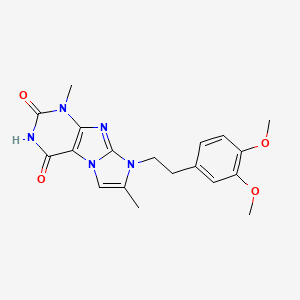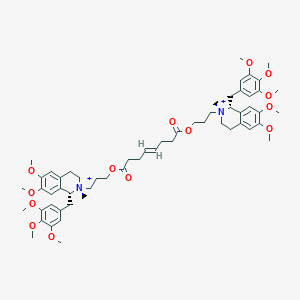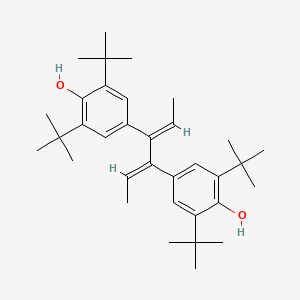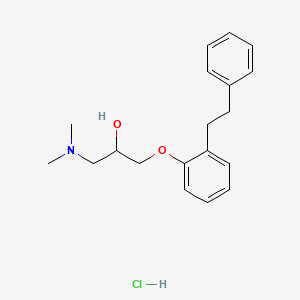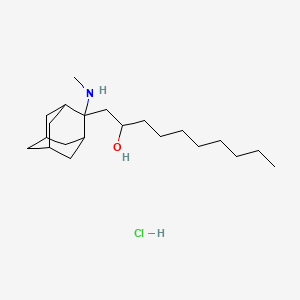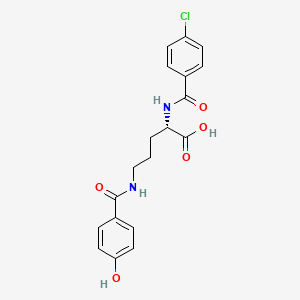
N(sup 2)-(p-Chlorobenzoyl)-N(sup 5)-(p-hydroxybenzoyl)ornithine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(sup 2)-(p-Chlorobenzoyl)-N(sup 5)-(p-hydroxybenzoyl)ornithine is a synthetic compound that combines ornithine, an amino acid, with two distinct benzoyl groups: one chlorinated and one hydroxylated
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N(sup 2)-(p-Chlorobenzoyl)-N(sup 5)-(p-hydroxybenzoyl)ornithine typically involves the following steps:
Protection of Ornithine: The amino groups of ornithine are protected using suitable protecting groups to prevent unwanted reactions.
Acylation: The protected ornithine is then acylated with p-chlorobenzoyl chloride and p-hydroxybenzoyl chloride in the presence of a base such as triethylamine. This step introduces the benzoyl groups at the N(sup 2) and N(sup 5) positions.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for the acylation steps and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
N(sup 2)-(p-Chlorobenzoyl)-N(sup 5)-(p-hydroxybenzoyl)ornithine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The chlorobenzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a benzyl derivative.
Substitution: Formation of substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N(sup 2)-(p-Chlorobenzoyl)-N(sup 5)-(p-hydroxybenzoyl)ornithine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions, particularly those involving amino acid derivatives. It can also serve as a probe to investigate the role of ornithine in metabolic pathways.
Medicine
In medicine, this compound has potential applications as a drug precursor. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N(sup 2)-(p-Chlorobenzoyl)-N(sup 5)-(p-hydroxybenzoyl)ornithine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorobenzoyl and hydroxybenzoyl groups can modulate the activity of these targets by altering their binding affinity and specificity. This modulation can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N(sup 2)-(p-Chlorobenzoyl)ornithine: Lacks the hydroxybenzoyl group, making it less versatile in terms of chemical reactivity.
N(sup 5)-(p-Hydroxybenzoyl)ornithine: Lacks the chlorobenzoyl group, which reduces its potential for certain types of chemical modifications.
N(sup 2)-(p-Methylbenzoyl)-N(sup 5)-(p-hydroxybenzoyl)ornithine: Similar structure but with a methyl group instead of a chlorine atom, affecting its electron-withdrawing properties.
Uniqueness
N(sup 2)-(p-Chlorobenzoyl)-N(sup 5)-(p-hydroxybenzoyl)ornithine is unique due to the presence of both a chlorobenzoyl and a hydroxybenzoyl group. This dual functionality allows for a wider range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
56396-41-9 |
|---|---|
Molekularformel |
C19H19ClN2O5 |
Molekulargewicht |
390.8 g/mol |
IUPAC-Name |
(2S)-2-[(4-chlorobenzoyl)amino]-5-[(4-hydroxybenzoyl)amino]pentanoic acid |
InChI |
InChI=1S/C19H19ClN2O5/c20-14-7-3-13(4-8-14)18(25)22-16(19(26)27)2-1-11-21-17(24)12-5-9-15(23)10-6-12/h3-10,16,23H,1-2,11H2,(H,21,24)(H,22,25)(H,26,27)/t16-/m0/s1 |
InChI-Schlüssel |
QSUNQRWZXIBGOR-INIZCTEOSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)NCCC[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)Cl)O |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NCCCC(C(=O)O)NC(=O)C2=CC=C(C=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


